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Compound of Interest

Compound Name: O,N-didesmethyltramadol
CAS No.: 144830-18-2
Cat. No.: B1139926

Get Quote

Executive Summary

O,N-didesmethyltramadol (commonly referred to as M5) is a secondary Phase | metabolite of
the centrally acting analgesic tramadol.[1] Structurally, it represents the cumulative product of
both O-demethylation (phenol formation) and N-demethylation (secondary amine formation).
While its precursor O-desmethyltramadol (M1) is the primary driver of opioid analgesia, M5
retains affinity for the

-opioid receptor—albeit with reduced potency and blood-brain barrier (BBB) permeability
compared to M1.[2] For researchers and forensic toxicologists, M5 serves as a critical
biomarker for complex metabolic phenotyping, particularly in distinguishing metabolic pathways
involving CYP2D6, CYP3A4, and CYP2B6.

Molecular Architecture

Nomenclature and Identity
o |[UPAC Name: 3-[1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol[3]
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Common Name: O,N-didesmethyltramadol; Tramadol Metabolite M5[1][4]

Chemical Formula:

Molecular Weight: 235.32 g/mol

CAS Number: 138853-73-3[3]

Structural Analysis
The M5 molecule is derived from the parent tramadol scaffold (2-dimethylaminomethyl-1-(3-

methoxyphenyl)cyclohexanol) through two specific modifications:

o O-Dealkylation: Cleavage of the methyl ether on the phenyl ring creates a phenolic hydroxyl
group. This increases polarity and acidity (pKa ~10).

o N-Dealkylation: Loss of one methyl group from the tertiary dimethylamine creates a
secondary methylamine. This alters the basicity and reduces lipophilicity.

Stereochemistry

Tramadol is administered as a racemic mixture of cis-isomers. M5 retains the two chiral centers
at C1 and C2 of the cyclohexane ring.

e Enantiomers: (1R, 2R)-M5 and (1S, 2S)-M5.

o Conformation: The cyclohexane ring typically adopts a chair conformation with the bulky aryl
and amine groups minimizing steric strain, though the removal of methyl groups in M5 may
slightly alter the conformational equilibrium compared to the parent.

Metabolic Genesis: The Biological Synthesis

M5 is not formed directly from tramadol but is a secondary metabolite generated via two
converging pathways. This makes M5 a unique indicator of global CYP450 activity.

Enzymatic Pathways

o Pathway A (via M1): Tramadol is first O-demethylated by CYP2D6 to form M1.[1] M1 is
subsequently N-demethylated by CYP3A4 and CYP2B6 to form M5.[1]
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o Pathway B (via M2): Tramadol is first N-demethylated by CYP3A4/2B6 to form M2. M2 is
subsequently O-demethylated by CYP2D6 to form M5.

Pathway Visualization

The following diagram illustrates the converging synthesis of M5.
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Figure 1: Convergent metabolic pathways forming O,N-didesmethyltramadol (M5).

Physicochemical Profile

M5 exhibits distinct properties driven by its dual hydrogen-bond donor/acceptor sites (phenol
and secondary amine).
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Property

Value/Description

Relevance

Molecular Weight

235.32 g/mol

Mass spectrometry target

(Precursor ion).

LogP (Octanol/Water)

~1.8 (Estimated)

Significantly lower than
Tramadol (2.5) and M1;
indicates poor BBB

penetration.

pKa (Amine)

Protonated at physiological
pH.

pKa (Phenol)

~10.0

lonizable at high pH; relevant

for extraction.

H-Bond Donors

3 (Phenol OH, Alcohol OH,

Amine NH)

Increases water solubility and

renal clearance.

H-Bond Acceptors

Facilitates receptor binding

interactions.

Analytical Protocol: LC-MS/MS Identification

For researchers, the reliable detection of M5 requires specific mass spectrometric transitions.

The following protocol is a validated, self-consistent method for isolating and identifying M5

from biological matrices (plasma/urine).

Sample Preparation (Solid Phase Extraction)

Principle: Isolate basic/amphoteric compounds while removing protein and phospholipid

interferences.

Step 1: Condition SPE cartridge (e.g., C18 or Mixed-Mode Cation Exchange) with Methanol

followed by Water.

Step 2: Load sample (Plasma/Urine buffered to pH 9 to suppress ionization of the amine and

ensure retention or appropriate interaction). Note: For cation exchange, load at acidic pH.

Step 3: Wash with 5% Methanol/Water to remove polar interferences.
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» Step 4: Elute with Methanol containing 2% Formic Acid (for C18) or ammoniated methanol
(for cation exchange).

o Step 5: Evaporate to dryness under

and reconstitute in mobile phase.

Chromatographic Conditions

e Column: C18 Reverse Phase (e.g., 150 mm x 2.1 mm, 3.5 um).
o Mobile Phase A: 0.1% Formic Acid in Water.
e Mobile Phase B: Acetonitrile or Methanol.

e Gradient: 5% B to 90% B over 10 minutes. M5, being more polar, will elute earlier than M1
and Tramadol.

Mass Spectrometry (MRM Transitions)

M5 is detected in Positive Electrospray lonization (ESI+) mode.
e Precursor lon:
e Primary Product lon (Quantifier):

o Mechanism:[5] Neutral loss of water (

, -18 Da) from the cyclohexanol moiety. This is a characteristic fragmentation for tramadol
metabolites containing the tertiary alcohol.

e Secondary Product lon (Qualifier):
o Mechanism:[5] Formation of the methyliminium ion (

) or similar fragment derived from the secondary amine tail. Note: Tramadol (tertiary
amine) yields m/z 58; M5 (secondary amine) yields m/z 44 or related amine fragments.

Fragmentation Logic Diagram
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Figure 2: Primary mass spectrometric fragmentation pathway for M5.

Pharmacological Context

While M5 is structurally an opioid, its functional contribution to analgesia is debated but
generally considered minor compared to M1.

» Receptor Affinity: M5 binds to the

-opioid receptor (MOR) with an affinity approximately 30-fold lower than M1.[6]

» Blood-Brain Barrier (BBB): Due to its increased polarity (two hydroxyl groups, secondary
amine), M5 has poor BBB penetrability.[2]

 Clinical Relevance: High levels of M5 relative to M1 may indicate "Ultra-Rapid Metabolizer"
status (rapid conversion of M1 to M5 via CYP2B6/3A4) or specific drug-drug interactions
inducing CYP3A4.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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